4-bromo-N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]-1-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
N-[(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N’-(2-HYDROXY-4-NITROPHENYL)THIOUREA is a complex organic compound that features a pyrazole ring substituted with a bromine atom and a methyl group, along with a thiourea moiety linked to a nitrophenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N’-(2-HYDROXY-4-NITROPHENYL)THIOUREA typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, followed by bromination and methylation to introduce the bromine and methyl substituents.
Coupling with Thiourea: The brominated pyrazole is then reacted with thiourea under basic conditions to form the thiourea linkage.
Attachment of the Nitrophenol Group: The final step involves the coupling of the thiourea derivative with 2-hydroxy-4-nitrophenol, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N’-(2-HYDROXY-4-NITROPHENYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The nitrophenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aminophenol derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
N-[(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N’-(2-HYDROXY-4-NITROPHENYL)THIOUREA has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammatory and infectious diseases.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study enzyme mechanisms or as a ligand in the development of new bioactive molecules.
Mechanism of Action
The mechanism of action of N-[(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N’-(2-HYDROXY-4-NITROPHENYL)THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiourea moiety can form hydrogen bonds with active site residues, while the nitrophenol group can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: A simpler analog that lacks the thiourea and nitrophenol groups.
N-(4-Bromo-1H-pyrazol-3-yl)thiourea: Similar but lacks the nitrophenol group.
N-(2-Hydroxy-4-nitrophenyl)thiourea: Similar but lacks the pyrazole ring.
Uniqueness
N-[(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N’-(2-HYDROXY-4-NITROPHENYL)THIOUREA is unique due to its combination of a brominated pyrazole ring, a thiourea linkage, and a nitrophenol group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C12H10BrN5O4S |
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Molecular Weight |
400.21 g/mol |
IUPAC Name |
4-bromo-N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H10BrN5O4S/c1-17-5-7(13)10(16-17)11(20)15-12(23)14-8-3-2-6(18(21)22)4-9(8)19/h2-5,19H,1H3,(H2,14,15,20,23) |
InChI Key |
MBNRRVSEKPNACI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])O)Br |
Origin of Product |
United States |
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